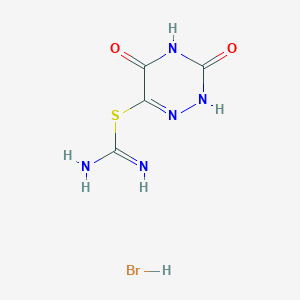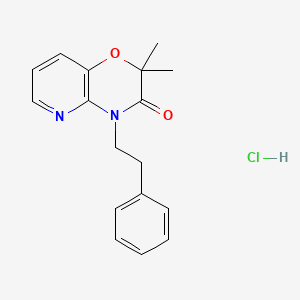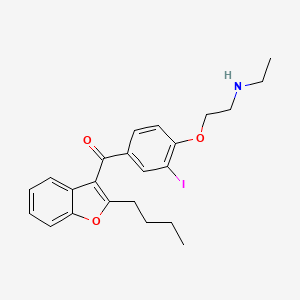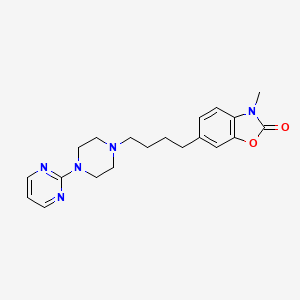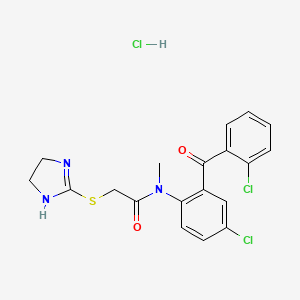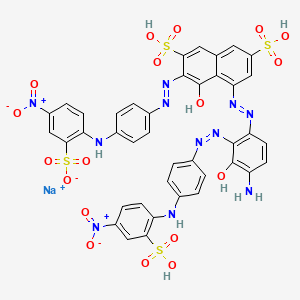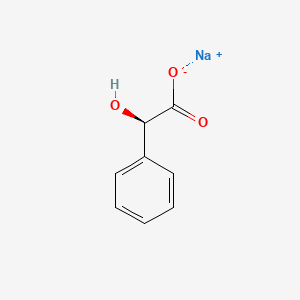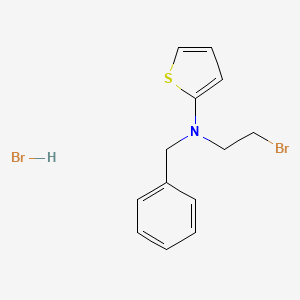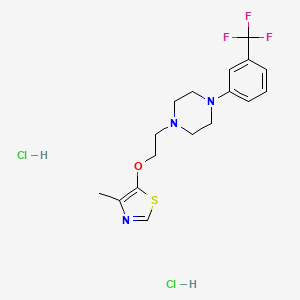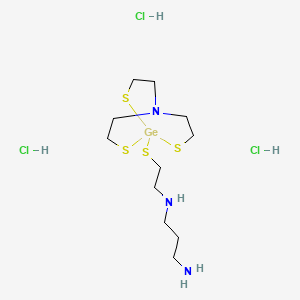
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(333)undec-1-ylthio)ethyl)-, trihydrochloride is a complex organic compound with a unique structure that includes a germabicyclo framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride typically involves multiple steps. The process begins with the preparation of the germabicyclo framework, followed by the introduction of the propanediamine moiety. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Propanediamine derivatives
- Germabicyclo compounds
- Trithia-aza compounds
Uniqueness
1,3-Propanediamine, N-(2-(2,8,9-trithia-5-aza-1-germabicyclo(3.3.3)undec-1-ylthio)ethyl)-, trihydrochloride is unique due to its combination of a germabicyclo framework with a propanediamine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
136912-70-4 |
|---|---|
Fórmula molecular |
C11H28Cl3GeN3S4 |
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
N'-[2-(2,8,9-trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethyl]propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C11H25GeN3S4.3ClH/c13-2-1-3-14-4-8-16-12-17-9-5-15(6-10-18-12)7-11-19-12;;;/h14H,1-11,13H2;3*1H |
Clave InChI |
KUUOYSHXJMLSOP-UHFFFAOYSA-N |
SMILES canónico |
C1CS[Ge]2(SCCN1CCS2)SCCNCCCN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



